molecular formula C30H30N6O7S2 B2693555 ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393847-84-2

ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2693555
CAS No.: 393847-84-2
M. Wt: 650.73
InChI Key: NIGCWMYUXUFNDX-UHFFFAOYSA-N
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Description

The compound ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex molecule featuring:

  • A 4,5,6,7-tetrahydro-1-benzothiophene core with a carboxylate ester at position 2.
  • An acetamido linker at position 2, connected to a 1,2,4-triazole ring substituted with:
    • A 4-nitrophenyl group at position 3.
    • A [(4-methoxyphenyl)formamido]methyl group at position 4.
  • A sulfanyl (S–) bridge between the triazole and acetamido groups.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O7S2/c1-3-43-29(39)26-22-6-4-5-7-23(22)45-28(26)32-25(37)17-44-30-34-33-24(35(30)19-10-12-20(13-11-19)36(40)41)16-31-27(38)18-8-14-21(42-2)15-9-18/h8-15H,3-7,16-17H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGCWMYUXUFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the triazole ring, the introduction of the benzothiophene core, and the attachment of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfanyl and methoxy groups allows for oxidation reactions, which can be catalyzed by agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring and benzothiophene core can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride or potassium carbonate.

Scientific Research Applications

Ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzothiophene core can bind to active sites, potentially inhibiting or modulating the activity of target proteins. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the 1,2,4-triazole core but differ in substituents:

  • Key Differences :
    • The target compound’s 4-nitrophenyl group (electron-withdrawing) contrasts with 2,4-difluorophenyl (moderately electron-withdrawing) in analogs.
    • The [(4-methoxyphenyl)formamido]methyl substituent introduces additional hydrogen-bonding capacity compared to simpler sulfonyl or halogen groups.
  • The methoxy group in the formamido moiety may improve solubility in polar solvents relative to non-polar substituents .

Benzothiophene-Based Analogues

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., compounds B-M in ) share the benzothiophene-carboxylate scaffold but lack the triazole-sulfanyl-acetamido side chain.

  • Key Differences: B-M derivatives feature acrylamido linkers with cyano groups, whereas the target compound uses a triazole-sulfanyl-acetamido chain.
  • Biological Activity: B-M compounds exhibit antioxidant activity (IC50: 12–45 µM in DPPH assays), attributed to radical scavenging by the acrylamido-cyano moiety . The target compound’s triazole and sulfanyl groups may enhance metal-chelating or thiol-mediated antioxidant mechanisms.

Sulfanyl-Acetamide Derivatives

Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () share the sulfanyl-acetamide-triazole motif but differ in core structures.

  • The 4-fluorophenyl group in the analog is less electron-withdrawing than the target’s 4-nitrophenyl, which may reduce electrophilic reactivity .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Notable Properties References
Target Compound Benzothiophene + Triazole 4-Nitrophenyl, 4-Methoxyphenylformamido Hypothesized: Antioxidant High lipophilicity, H-bond donors
1,2,4-Triazole-3(4H)-thiones 1,2,4-Triazole 2,4-Difluorophenyl, X-phenylsulfonyl Antifungal Moderate solubility in DMSO
B-M Derivatives Benzothiophene Substituted phenyl acrylamido-cyano Antioxidant (IC50: 12–45 µM) Radical scavenging
Sulfanyl-Acetamide Analogs Thiophene + Triazole 4-Fluorophenyl, thiophene Kinase inhibition potential Moderate metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving S-alkylation of triazole-thiones with α-halogenated ketones. However, the 4-methoxyphenylformamido group may require additional protection/deprotection steps .
  • Tautomerism : Unlike thione-thiol tautomers in simpler triazoles (), the target compound’s formamido and nitro groups may stabilize the thione form, reducing tautomeric shifts .
  • Electron Effects : The 4-nitrophenyl group’s electron-withdrawing nature could enhance binding to electron-rich biological targets (e.g., enzyme active sites) compared to electron-donating substituents like methoxy .

Biological Activity

Ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological activity. Its structure features a triazole ring and a benzothiophene core, which contribute to its potential therapeutic properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C30H31N5O6S2C_{30}H_{31}N_{5}O_{6}S_{2}. It contains multiple functional groups that may influence its biological interactions. The presence of the triazole ring is particularly noteworthy as it is known for its role in various biological applications.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular Formula C30H31N5O6S2C_{30}H_{31}N_{5}O_{6}S_{2}
Triazole Ring Present
Benzothiophene Core Present
Functional Groups Methoxy, formamido, nitro

The biological activity of this compound is attributed to its interaction with various molecular targets. The triazole ring can act as a ligand for metal ions or enzymes, while the benzothiophene core may influence protein binding. The functional groups such as methoxy and nitro can modulate the compound's affinity for biological targets.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive binding at active sites.
  • Protein Interaction : It can form hydrogen bonds with amino acid residues in proteins, altering their activity and stability.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Study Findings

In vitro studies demonstrated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be low, indicating high efficacy.
  • Escherichia coli : Showed moderate susceptibility.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study

A study involving human breast cancer cell lines showed that treatment with the compound resulted in:

  • Increased caspase-3 activity.
  • Significant reduction in cell viability.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved Effect
AntimicrobialStaphylococcus aureusLow MIC
AntimicrobialEscherichia coliModerate susceptibility
AnticancerHuman breast cancer cell linesInduced apoptosis via caspase activation

Research Applications

The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry. Its potential applications include:

  • Development of new antimicrobial agents.
  • Exploration as an anticancer therapeutic.

Future Directions

Further studies are needed to elucidate the full range of biological activities and mechanisms of action. Investigations into structure-activity relationships (SAR) could enhance understanding and lead to optimized derivatives with improved efficacy and selectivity.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including triazole ring formation, benzothiophene core assembly, and functional group coupling. Key steps include:

  • Triazole Formation: Use 4-amino-1,2,4-triazole derivatives as precursors, reacting with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
  • Sulfanyl-Acetamido Linkage: Introduce the sulfanyl group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Benzothiophene Coupling: Optimize reaction time (typically 4–6 hours) and temperature (60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., 4-nitrophenyl, methoxyphenyl groups). Peaks near δ 8.2 ppm (aromatic protons) and δ 4.3 ppm (ethyl ester) are diagnostic .
  • IR Spectroscopy: Confirm functional groups like amide (C=O stretch at ~1650 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₉H₂₇N₆O₆S₂) .

Q. How can solubility and stability be characterized for biological assays?

Methodological Answer:

  • Solubility: Test in DMSO, ethanol, and aqueous buffers (pH 7.4) using a shake-flask method with HPLC quantification .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light due to nitro group sensitivity .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction mechanisms for sulfanyl-acetamido bond formation be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via TLC and 1H^1H-NMR to identify intermediates.
  • DFT Calculations: Model transition states (e.g., B3LYP/6-31G* basis set) to predict regioselectivity in substitution reactions .
  • Isotopic Labeling: Use 34S^{34}S-labeled reagents to track sulfur incorporation via mass spectrometry .

Q. What strategies enhance selectivity in substitution reactions involving the triazole ring?

Methodological Answer:

  • Steric Effects: Introduce bulky substituents (e.g., 4-nitrophenyl) to direct reactivity to specific positions .
  • Catalytic Control: Use Pd(0) catalysts for cross-couplings (e.g., Suzuki-Miyaura) to functionalize the triazole ring .

Q. How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (DMF/ethanol mixtures). Analyze bond angles (e.g., C–S–C ~105°) and packing interactions (e.g., π-π stacking of benzothiophene) .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein structures (PDB) to simulate interactions (e.g., triazole binding to ATP pockets) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictory bioactivity data between similar analogs be resolved?

Methodological Answer:

  • SAR Analysis: Compare analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify critical pharmacophores .
  • Metabolite Profiling: Use LC-MS to detect active metabolites that may contribute to observed effects .

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